methyl N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}-L-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a pyrrolidinone moiety, and a phenylpropanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the formation of the pyrrolidinone moiety, and finally the esterification to form the phenylpropanoate ester. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE can undergo various chemical reactions such as:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE: shares structural similarities with other compounds containing benzodioxin rings, pyrrolidinone moieties, or phenylpropanoate esters.
Uniqueness
What sets METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H24N2O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C23H24N2O6/c1-29-23(28)18(11-15-5-3-2-4-6-15)24-22(27)16-12-21(26)25(14-16)17-7-8-19-20(13-17)31-10-9-30-19/h2-8,13,16,18H,9-12,14H2,1H3,(H,24,27)/t16?,18-/m0/s1 |
InChI Key |
NHAXFMKELZHTTB-DAFXYXGESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.